![molecular formula C10H16BNO2 B12448287 [5-(2-Methylbutyl)-3-pyridyl]boronic acid](/img/structure/B12448287.png)
[5-(2-Methylbutyl)-3-pyridyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(2-Methylbutyl)-3-pyridyl]boronic acid: is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of both a pyridyl group and a boronic acid moiety in its structure makes it a valuable reagent in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Methylbutyl)-3-pyridyl]boronic acid typically involves the reaction of a pyridine derivative with a boron-containing reagent. One common method is the borylation of 3-bromo-5-(2-methylbutyl)pyridine using a palladium catalyst and a boronic acid ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: [5-(2-Methylbutyl)-3-pyridyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenated reagents and a suitable catalyst, such as palladium or nickel.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyridyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [5-(2-Methylbutyl)-3-pyridyl]boronic acid is widely used in cross-coupling reactions to form carbon-carbon bonds. It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be incorporated into drug candidates to enhance their binding affinity and selectivity for specific biological targets.
Medicine: In medicine, this compound derivatives are explored for their potential therapeutic applications. They can act as enzyme inhibitors or modulators of biological pathways, making them valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties enable the development of materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of [5-(2-Methylbutyl)-3-pyridyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. This interaction can inhibit enzymes or modulate signaling pathways, leading to various biological effects. The pyridyl group enhances the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridyl group.
[3-Pyridyl]boronic acid: Lacks the 2-methylbutyl substituent, making it less hydrophobic.
[4-(2-Methylbutyl)phenyl]boronic acid: Contains a phenyl group with a similar substituent but lacks the nitrogen atom in the ring.
Uniqueness: [5-(2-Methylbutyl)-3-pyridyl]boronic acid is unique due to the presence of both the pyridyl group and the 2-methylbutyl substituent. This combination enhances its chemical reactivity and binding properties, making it a versatile reagent in various applications. The pyridyl group provides additional coordination sites for metal catalysts, while the 2-methylbutyl group increases the compound’s hydrophobicity, influencing its solubility and interaction with biological targets.
Propriétés
Formule moléculaire |
C10H16BNO2 |
|---|---|
Poids moléculaire |
193.05 g/mol |
Nom IUPAC |
[5-(2-methylbutyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2/c1-3-8(2)4-9-5-10(11(13)14)7-12-6-9/h5-8,13-14H,3-4H2,1-2H3 |
Clé InChI |
PLJGJOXWDGOUJF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN=C1)CC(C)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


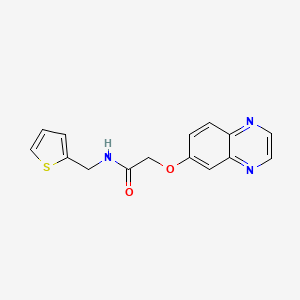
![3-Phenyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12448210.png)
![1'H-spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'-one](/img/structure/B12448213.png)
![N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12448216.png)
![(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12448224.png)
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]benzamide](/img/structure/B12448232.png)
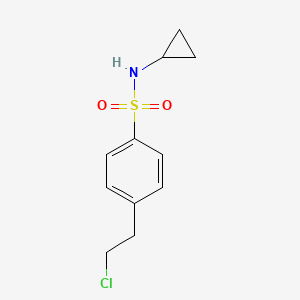
![3,3'-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole)](/img/structure/B12448249.png)
![N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide](/img/structure/B12448251.png)
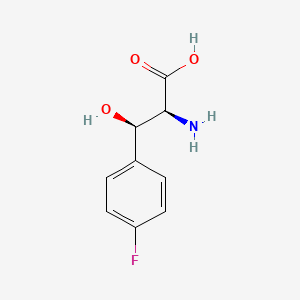
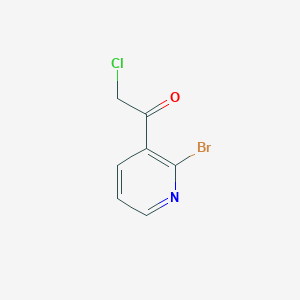
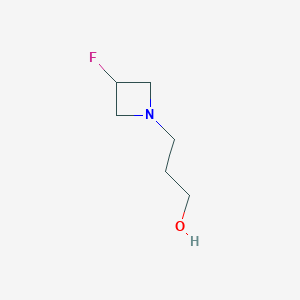
![11-[4-(dimethylamino)phenyl]-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12448278.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B12448279.png)
